2-[(Piperidin-4-yl)methyl]-1lambda6,2-thiazolidine-1,1-dione hydrochloride
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Overview
Description
The compound “2-[(Piperidin-4-yl)methyl]-1lambda6,2-thiazolidine-1,1-dione hydrochloride” is a chemical compound with the CAS Number: 1909319-77-2 . It has a molecular weight of 254.78 . The IUPAC name for this compound is 2-(piperidin-4-ylmethyl)isothiazolidine 1,1-dioxide hydrochloride . It is stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of piperidine derivatives, such as the compound , involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of this compound includes a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The InChI key for this compound is GIOAIFLRZJKALJ-UHFFFAOYSA-N .Chemical Reactions Analysis
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 254.78 .Safety and Hazards
The safety information for this compound includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . The compound is labeled with the GHS07 pictogram and the signal word "Warning" .
Future Directions
The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety . This review is designed to help both novice researchers taking their first steps in this field and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .
Mechanism of Action
Target of Action
Piperidine derivatives, which this compound is a part of, are known to be utilized in various ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
Piperidine derivatives are known to interact with their targets in various ways depending on the specific derivative and its intended use .
Biochemical Pathways
Piperidine derivatives are known to affect a wide range of biochemical pathways, depending on the specific derivative and its intended use .
Result of Action
Piperidine derivatives are known to have a wide range of effects at the molecular and cellular level, depending on the specific derivative and its intended use .
Action Environment
Factors such as temperature, ph, and the presence of other substances can potentially influence the action of piperidine derivatives .
Properties
IUPAC Name |
2-(piperidin-4-ylmethyl)-1,2-thiazolidine 1,1-dioxide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2S.ClH/c12-14(13)7-1-6-11(14)8-9-2-4-10-5-3-9;/h9-10H,1-8H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIOAIFLRZJKALJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)CC2CCNCC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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